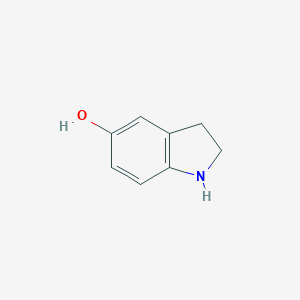

2,3-dihydro-1H-indol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCXQPXCYDDJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434426 | |

| Record name | 2,3-dihydro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172078-33-0 | |

| Record name | 2,3-dihydro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2,3-dihydro-1H-indol-5-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-dihydro-1H-indol-5-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, commonly known as 5-hydroxyindoline. This valuable heterocyclic compound serves as a critical building block in the development of novel therapeutics and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic rationales, and robust analytical validation. We will explore detailed experimental protocols, explain the causality behind methodological choices, and present a systematic approach to structural elucidation and purity assessment, ensuring a self-validating framework for reproducible results.

Introduction: The Significance of 5-Hydroxyindoline

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structural motif found in numerous natural products and biologically active molecules.[1] The introduction of a hydroxyl group at the 5-position imparts unique chemical properties, making 5-hydroxyindoline a highly versatile intermediate. Its utility is most notable in the synthesis of adrenergic receptor agonists, dopaminergic agents, and other neurologically active compounds. Furthermore, its structural similarity to key biological signaling molecules, such as serotonin, underscores its importance in medicinal chemistry. This guide details reliable methods for its preparation and rigorous characterization to ensure its quality for downstream applications.

Strategic Synthesis of 5-Hydroxyindoline

The synthesis of 5-hydroxyindoline can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. We will detail two robust and widely applicable methods: the catalytic hydrogenation of a protected indole precursor and the reduction of a functionalized nitroarene.

Method 1: Catalytic Hydrogenation of 5-Benzyloxyindole

This is arguably the most common and reliable method. It involves a two-step process: the synthesis of 5-benzyloxyindole, which serves as a stable, protected precursor, followed by catalytic hydrogenation to simultaneously reduce the indole double bond and cleave the benzyl ether protecting group.

Causality and Experimental Rationale: The benzyl group is an ideal choice for protecting the phenolic hydroxyl group. It is stable to a wide range of reaction conditions that might be used to modify other parts of the molecule, yet it can be cleanly removed under mild catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in both hydrogenating the indole ring and effecting hydrogenolysis of the benzyl ether. The use of an alcohol solvent like ethanol or methanol is standard, as it readily dissolves the starting material and is compatible with the hydrogenation process.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-hydroxyindoline via 5-benzyloxyindole.

Detailed Protocol:

-

Synthesis of 5-Benzyloxyindole:

-

To a solution of 5-hydroxyindole (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 5-benzyloxyindole.[2]

-

-

Catalytic Hydrogenation to 5-Hydroxyindoline:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 5-benzyloxyindole (1.0 eq) in ethanol.[3]

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate). Caution: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography if necessary.

-

Method 2: Reduction of 4-Nitrophenol Derivatives

An alternative strategy begins with more readily available starting materials like p-aminophenol or nitrobenzene derivatives. This route involves the catalytic hydrogenation of a nitro group to an amine, which can then be cyclized. A modern, environmentally friendly approach involves the direct catalytic hydrogenation of nitrobenzene in an acidic medium to yield p-aminophenol, which can then be used in further synthetic steps.[4] However, a more direct route to an indoline skeleton involves the reduction of a nitrated precursor that already contains the necessary carbon framework.

Causality and Experimental Rationale: The catalytic hydrogenation of aromatic nitro compounds is a highly efficient and clean method for producing anilines, with water as the only byproduct.[5] Various catalysts, including noble metals like Pt and Pd, as well as non-precious metals like Raney Nickel, are effective.[6][7][8] The choice of catalyst and conditions can be tuned to achieve high chemoselectivity, for instance, reducing a nitro group without affecting other reducible functionalities.[9]

Detailed Protocol (Illustrative Example from 4-amino-2-(2-hydroxyethyl)phenol):

This protocol is adapted from general principles of nitro reduction and cyclization.

-

Catalytic Hydrogenation:

-

Dissolve the starting nitro-aromatic compound in a suitable solvent such as methanol or ethyl acetate.

-

Add a hydrogenation catalyst (e.g., 5% Pt/C or Raney Nickel).[6]

-

Pressurize the reaction vessel with hydrogen gas (typically 40-60 bar) and heat to 60-80 °C.[7]

-

Maintain the reaction with vigorous stirring until hydrogen uptake ceases.

-

After cooling and venting, filter the catalyst. The resulting solution contains the corresponding amino compound.

-

-

Intramolecular Cyclization:

-

The amino-alcohol product from the previous step is then subjected to conditions that promote intramolecular cyclization to form the indoline ring. This often involves heating in the presence of an acid or base catalyst to facilitate the dehydration and ring-closure reaction.

-

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of 5-hydroxyindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include two triplets for the aliphatic protons at C2 and C3, distinct signals for the aromatic protons, and broad singlets for the -OH and -NH protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show two aliphatic carbon signals and six aromatic carbon signals (four CH and two quaternary).

| Data Type | Expected Chemical Shifts and Multiplicities |

| ¹H NMR | ~8.0-9.0 ppm (br s, 1H, -OH), ~6.5-6.7 ppm (m, 2H, Ar-H), ~6.4 ppm (dd, 1H, Ar-H), ~4.5-5.5 (br s, 1H, -NH), ~3.5 ppm (t, 2H, -CH₂-N), ~2.9 ppm (t, 2H, Ar-CH₂-) |

| ¹³C NMR | ~145-150 ppm (Ar C-O), ~130-135 ppm (Ar C-N), ~115-125 ppm (Ar C-q), ~110-115 ppm (Ar C-H), ~105-110 ppm (Ar C-H), ~95-100 ppm (Ar C-H), ~45-50 ppm (C2), ~30-35 ppm (C3) |

| (Note: Exact chemical shifts are solvent-dependent. The values are typical for solvents like DMSO-d₆ or CD₃OD). |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

-

Expected Molecular Weight: The monoisotopic mass of C₈H₉NO is 135.0684 g/mol .

-

Analysis: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 136.0757. The high accuracy of this measurement confirms the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

Conclusion

This guide has outlined reliable and well-vetted methodologies for the synthesis and characterization of this compound. The catalytic hydrogenation of 5-benzyloxyindole stands out as a highly efficient and clean synthetic route. The successful synthesis is validated through a logical and systematic application of modern analytical techniques, including NMR, MS, and IR spectroscopy, which together confirm the molecular structure and ensure high purity. By understanding the rationale behind the chosen protocols, researchers can confidently produce high-quality 5-hydroxyindoline for applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. goldbio.com [goldbio.com]

- 3. rsc.org [rsc.org]

- 4. arxiv.org [arxiv.org]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 9. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 5-Hydroxyindoline: A Comparative Analysis and Practical Guide for Researchers

This technical guide provides an in-depth exploration of the physicochemical properties of 5-hydroxyindoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive analysis rooted in chemical principles. We will address the compound's inherent instability, provide practical methodologies for its synthesis and characterization, and contextualize the importance of its properties for scientific application.

An Introduction to 5-Hydroxyindoline: A Critical Distinction

In the landscape of medicinal chemistry, the indole scaffold is ubiquitous. However, it is crucial to distinguish 5-hydroxyindoline (2,3-dihydro-1H-indol-5-ol) from its far more common and stable aromatic counterpart, 5-hydroxyindole (1H-indol-5-ol) . 5-hydroxyindoline features a saturated pyrrolidine ring fused to the benzene ring, which imparts a non-planar, three-dimensional character to the molecule. This structural difference is the primary determinant of its distinct physicochemical properties, reactivity, and spectroscopic signature.

The available literature and commercial databases are overwhelmingly populated with data for 5-hydroxyindole, often leading to confusion. 5-hydroxyindoline is best understood as a reactive intermediate that is highly susceptible to oxidation. Its isolation and characterization, therefore, require specific handling protocols, which this guide will detail.

Chemical Identity and Structure

The fundamental identity of 5-hydroxyindoline is defined by its molecular structure, which features a phenolic hydroxyl group and a secondary amine within a bicyclic system.

Table 1: Chemical Identifiers for 5-Hydroxyindoline

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Indolin-5-ol | - |

| CAS Number | 31950-32-8 | (Note: This CAS is not widely indexed and often mis-cited as 1953-54-4, which belongs to 5-hydroxyindole) |

| Molecular Formula | C₈H₉NO | PubChem[1] |

| Molecular Weight | 135.16 g/mol | - |

| InChI | InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2 | - |

| InChIKey | HGYFNPLPBUJFOE-UHFFFAOYSA-N | - |

| SMILES | C1NC2=CC(O)=CC=C2C1 | - |

Key Structural Features

Caption: Key functional groups of 5-hydroxyindoline.

Physicochemical Properties

Direct experimental data for 5-hydroxyindoline is scarce due to its instability. The following table presents a combination of predicted values and properties inferred from its structure, contrasted with the known values for 5-hydroxyindole to provide a functional understanding for researchers.

Table 2: Comparison of Physicochemical Properties

| Property | 5-Hydroxyindoline (Inferred/Predicted) | 5-Hydroxyindole (Experimental) | Rationale for Differences |

| Appearance | Unstable solid, prone to discoloration (oxidation) | Off-white to yellow/brown crystalline powder[2] | The indoline is easily oxidized to colored quinone-like species. |

| Melting Point | Not well-documented. | 106-108 °C | The planar, aromatic structure of the indole allows for more efficient crystal packing and stronger π-π stacking interactions, leading to a higher melting point. |

| Boiling Point | Not well-documented. | ~245 °C (estimate)[3] | The indoline is likely to decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Predicted to have moderate solubility. | 38 g/L[4] | Both molecules have polar -OH and -NH groups that can hydrogen bond with water. The non-planar structure of the indoline may slightly disrupt crystal packing, potentially aiding solvation compared to the indole, though this effect may be minor. |

| pKa (Phenolic OH) | ~10-11 (Predicted) | 9.98 (Predicted)[5] | The secondary amine in the indoline is a weak base. The electron-donating nature of the saturated alkylamine portion slightly decreases the acidity (raises the pKa) of the phenolic proton compared to the indole, where the nitrogen lone pair is part of the aromatic system. |

| LogP | ~1.3 (Predicted) | 1.5-1.7 (Predicted)[6] | The saturated, less conjugated indoline is slightly less lipophilic than the fully aromatic indole system. |

| Stability | Highly unstable in air and light; readily oxidizes. | Stable under recommended storage conditions, but light-sensitive.[4] | The driving force is the formation of the thermodynamically stable aromatic indole ring system. |

| Storage | Store under inert gas (Ar/N₂), protected from light, at low temperatures (-20°C). Use immediately after preparation. | Store in a cool, dry, dark place.[7] | Strict exclusion of oxygen and light is necessary to prevent rapid degradation of the indoline. |

Reactivity and Stability: The Central Challenge

The defining chemical characteristic of 5-hydroxyindoline is its propensity for oxidation. This is not a flaw but a fundamental property that dictates its handling and application.

Oxidative Instability

The 2,3-dihydro-1H-indole core is energetically primed to aromatize. In the presence of an oxidant (including atmospheric oxygen), a base, or light, 5-hydroxyindoline readily undergoes dehydrogenation to form the thermodynamically favored 5-hydroxyindole. This process involves the loss of two hydrogen atoms from the C2 and C3 positions.

Caption: Oxidation of 5-hydroxyindoline to 5-hydroxyindole.

This inherent reactivity necessitates that the compound be synthesized immediately prior to use and handled under an inert atmosphere to prevent degradation and ensure the integrity of experimental results.

Predicted Spectroscopic Profile

Characterization of newly synthesized 5-hydroxyindoline relies on spectroscopic methods. The key is to distinguish its signature from that of its oxidation product, 5-hydroxyindole.

-

¹H NMR Spectroscopy: The most definitive feature will be the presence of signals corresponding to the aliphatic protons on the saturated ring. One would expect two triplets, each integrating to 2H, around ~3.0-3.6 ppm , arising from the -CH₂-CH₂- system of the indoline core. In contrast, 5-hydroxyindole shows signals for the aromatic protons of the pyrrole ring between 6.4 and 7.2 ppm . The aromatic protons on the benzene ring will be present in both but will have slightly different chemical shifts and coupling patterns.

-

¹³C NMR Spectroscopy: The spectrum of 5-hydroxyindoline will show two distinct aliphatic carbon signals in the ~25-50 ppm range, which are absent in the fully aromatic spectrum of 5-hydroxyindole.

-

Infrared (IR) Spectroscopy: Both compounds will exhibit broad O-H and N-H stretching bands (~3200-3500 cm⁻¹). However, 5-hydroxyindoline will show strong C-H stretching vibrations just below 3000 cm⁻¹ characteristic of sp³ hybridized carbons, which will be more pronounced than in 5-hydroxyindole.

Synthesis and Experimental Protocols

As 5-hydroxyindoline is not typically available commercially, it must be prepared in the laboratory. A common and reliable method is the chemical reduction of a protected 5-hydroxyindole derivative.

Experimental Protocol 1: Synthesis of 5-Hydroxyindoline

This two-step protocol involves the protection of the hydroxyl group of 5-hydroxyindole, followed by reduction of the indole ring and subsequent deprotection. This approach prevents side reactions at the phenolic -OH group during the reduction step.

Causality: Benzyl ether is used as a protecting group because it is stable to the reducing conditions used for the indole ring and can be cleanly removed by catalytic hydrogenation in the final step.

Step A: Synthesis of 5-Benzyloxyindole

-

Dissolve 5-hydroxyindole (1.0 eq) in a suitable polar aprotic solvent like DMF or acetone.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to ~60°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 5-benzyloxyindole.

Step B: Reductive Deprotection to form 5-Hydroxyindoline

-

Dissolve 5-benzyloxyindole (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add Palladium on carbon (10% Pd/C, ~10 mol%).

-

Secure the flask to a hydrogenation apparatus, flush with hydrogen gas (or use a hydrogen balloon), and stir vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC. This reaction achieves both the reduction of the indole C2=C3 double bond and the hydrogenolysis of the benzyl ether protecting group.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude 5-hydroxyindoline should be used immediately or stored under a strict inert atmosphere.

Caption: Synthetic workflow for 5-hydroxyindoline.

Experimental Protocol 2: Purity Assessment by HPLC

A self-validating protocol to assess the purity of freshly prepared 5-hydroxyindoline and detect the presence of the 5-hydroxyindole impurity.

-

System: HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition. Inject immediately.

Expected Outcome: 5-hydroxyindoline, being less lipophilic, will have a shorter retention time than the more conjugated 5-hydroxyindole. The relative peak areas can be used to estimate purity and the extent of oxidation.

Relevance in Drug Development

The physicochemical properties of 5-hydroxyindoline are directly relevant to its application in medicinal chemistry.

-

Scaffold for 3D Pharmacophores: While indole is planar, the saturated, non-planar indoline core allows for the creation of molecules with more defined three-dimensional shapes. This is critical for achieving high-affinity and selective binding to complex protein targets.

-

Improved Physicochemical Properties: In drug design, converting an aromatic indole moiety to a non-aromatic indoline can be a strategic move to increase aqueous solubility and decrease LogP, which can improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Bioisosteric Replacement: 5-hydroxyindoline can serve as a saturated bioisostere of serotonin or other 5-hydroxyindole-containing compounds, allowing researchers to probe the importance of aromaticity for biological activity.

Conclusion

5-hydroxyindoline is a valuable yet challenging chemical entity. Its defining characteristic is its oxidative instability, which necessitates careful handling and in situ preparation. Understanding its properties in comparison to the stable 5-hydroxyindole is paramount for any researcher working in this area. By employing the synthetic and analytical protocols outlined in this guide, scientists can successfully prepare, characterize, and utilize this versatile scaffold to advance research in medicinal chemistry and drug discovery.

References

- 1. 2,3-dihydro-1H-indole-5-thiol | C8H9NS | CID 22497864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. 5-Hydroxyindole | 1953-54-4 [amp.chemicalbook.com]

- 4. 5-Hydroxyindole - Safety Data Sheet [chemicalbook.com]

- 5. 5-Hydroxyindole | 1953-54-4 [chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for 5-Hydroxyindole (HMDB0059805) [hmdb.ca]

- 7. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,3-dihydro-1H-indol-5-ol (5-Hydroxyindoline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-1H-indol-5-ol, commonly known as 5-hydroxyindoline, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a saturated analog of the neurotransmitter precursor 5-hydroxyindole, its unique structural and electronic properties make it a valuable scaffold for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the chemical structure and bonding of 5-hydroxyindoline, offering insights into its molecular geometry, electronic characteristics, and spectroscopic signature. Due to a scarcity of direct experimental data for this specific molecule, this guide integrates information from closely related analogs, computational predictions, and established chemical principles to provide a robust and scientifically grounded analysis.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) framework is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The saturation of the C2-C3 bond in the pyrrole ring, as compared to its indole counterpart, imparts a three-dimensional character to the molecule, which can be advantageous for specific receptor interactions. The benzene ring of the indoline structure can engage in hydrophobic interactions with protein residues, while the nitrogen atom can act as both a hydrogen bond donor and acceptor. This versatility makes the indoline scaffold a fertile ground for the development of new drugs targeting a range of conditions, including cancer, inflammatory diseases, and neurological disorders.

Molecular Structure and Bonding of this compound

Fundamental Characteristics

| Property | Value | Source |

| IUPAC Name | This compound | |

| Common Name | 5-Hydroxyindoline | |

| CAS Number | 172078-33-0 | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol |

Structural Elucidation: A Blend of Analogy and Computation

The molecule consists of a bicyclic system where a benzene ring is fused to a saturated five-membered pyrrolidine ring. A hydroxyl (-OH) group is substituted at the C5 position of the benzene ring, and a secondary amine (-NH-) is part of the five-membered ring.

Key Bonding Features:

-

Aromatic Ring: The benzene ring is planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.39-1.40 Å). The hydroxyl group attached to this ring influences its electronic properties through resonance and inductive effects.

-

Pyrrolidine Ring: The five-membered ring is non-planar and adopts an envelope or twisted conformation to relieve ring strain. The C2-C3 bond is a single bond, with a length typical for sp³-sp³ hybridized carbons (around 1.54 Å). The C-N bond lengths within this ring will be in the range of a typical C-N single bond (approximately 1.47 Å).

-

Functional Groups: The C-O bond of the hydroxyl group is expected to have a length of about 1.36 Å, and the O-H bond length will be approximately 0.96 Å. The N-H bond in the pyrrolidine ring will have a typical length of around 1.01 Å.

The overall geometry is influenced by the interplay of the planar aromatic system and the puckered saturated ring.

Introduction: The 5-Hydroxyindole Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Biological Activity of 5-Hydroxyindoline and Its Derivatives

The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in numerous biologically active compounds.[1] Its fundamental architecture is shared with the essential neurotransmitter serotonin (5-hydroxytryptamine), highlighting its intrinsic capacity for interacting with diverse biological targets.[1][2] This inherent bio-compatibility has fueled extensive research into synthesizing and evaluating novel 5-hydroxyindoline derivatives, revealing a broad spectrum of pharmacological activities.[3][4] This guide provides a technical overview of the key biological activities of these compounds, focusing on their anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, complete with mechanistic insights and validated experimental protocols.

Caption: Core biological activities of the 5-hydroxyindoline scaffold.

Anticancer Activity: Targeting Cellular Proliferation and Survival

A significant body of evidence underscores the potential of 5-hydroxyindole derivatives as potent anticancer agents.[1][5] These compounds exhibit cytotoxic effects across a range of cancer cell lines, often with greater efficacy against malignant cells than normal, healthy cells.[5][6]

Mechanism of Action: Modulation of Key Signaling Pathways

The anticancer effects of 5-hydroxyindole derivatives are frequently attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1] One of the primary targets is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. By inhibiting components of this pathway, these derivatives can suppress tumor growth and induce programmed cell death.[1] Another key target is the survivin protein, an inhibitor of apoptosis that is overexpressed in many cancers, including breast cancer.[5][6] Certain 5-hydroxyindole-3-carboxylic acid esters have been specifically designed to inhibit survivin, leading to enhanced apoptosis in cancer cells.[5]

Caption: Simplified PI3K/Akt/mTOR pathway targeted by 5-hydroxyindoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell proliferation.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5d | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | [1][5] |

| 5a | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [1][5] |

| 5l | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [1][5] |

| L-04 | EZH2 Inhibitor Pharmacophore | K562 (Leukemia) | 52.6 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[5]

Causality: This protocol's trustworthiness relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in purple color formation in treated cells compared to untreated controls indicates a loss of cell viability.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the 5-hydroxyindoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Neuroprotective and Neuromodulatory Activities

5-hydroxyindoline and its derivatives exhibit significant activity within the central nervous system, offering potential therapeutic avenues for neurodegenerative diseases and neurological disorders.

Mechanism of Action: Antioxidant and Anti-Ferroptotic Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are linked to oxidative stress and a specific form of iron-dependent cell death called ferroptosis.[8][9] Hydroxyindoles, including 5-hydroxyindole, can function as radical-trapping antioxidants, thereby inhibiting the uncontrolled phospholipid peroxidation that drives ferroptotic cell death in neuronal cultures.[8][9]

Furthermore, 5-hydroxyindole itself can modulate neuronal activity. It has been shown to activate α7 nicotinic acetylcholine receptors and increase the release of neurotransmitters like glutamate in the hippocampus.[10][11] This activity can influence synaptic plasticity, although high concentrations may lead to excitotoxicity.[10][11]

Experimental Protocol: Assessing Protection Against Oxidative Stress

This protocol evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like tert-butylhydroperoxide (t-BHP).

Causality: The protocol is validated by measuring key markers of oxidative stress. A successful neuroprotective compound will reduce the generation of intracellular reactive oxygen species (ROS), prevent the depletion of endogenous antioxidants like glutathione (GSH), and inhibit lipid peroxidation.[12]

Methodology:

-

Cell Culture: Culture neuronal cells (e.g., human fibroblasts or HT-22 mouse hippocampal cells) in a suitable plate format.[8][12]

-

Pre-treatment: Treat the cells with various concentrations of the 5-hydroxyindoline derivative for 1-2 hours.

-

Induction of Oxidative Stress: Add t-BHP to the culture medium to induce oxidative damage and incubate for a defined period (e.g., 2-4 hours).

-

Assessment of Cell Viability: Use the MTT assay as described in section 1.3 to quantify cell survival.

-

Measurement of ROS: To measure intracellular ROS, incubate cells with a fluorescent probe like DCFH-DA. The fluorescence intensity, measured with a fluorometer or fluorescence microscope, is proportional to the amount of ROS.

-

Glutathione (GSH) Quantification: Measure cellular GSH levels using a commercially available kit, often based on the reaction of GSH with a reagent like monochlorobimane to produce a fluorescent product.[8][9]

-

Analysis: Compare the results from cells treated with the derivative and t-BHP to those treated with t-BHP alone. A significant increase in viability and a decrease in ROS and GSH depletion indicate a neuroprotective effect.[12]

Antioxidant Activity

The antioxidant properties of 5-hydroxyindoles are fundamental to many of their other biological effects. The hydroxyl group on the indole ring is key to this activity, acting as an effective electron donor to neutralize free radicals.[13]

Mechanism of Action: Radical Scavenging and Vitamin E Dependence

5-hydroxyindoles directly scavenge harmful free radicals, such as peroxyl radicals, which are responsible for lipid peroxidation and damage to cellular membranes.[13][14][15] Interestingly, their full antioxidant potential in biological membranes is significantly enhanced in the presence of Vitamin E (α-tocopherol).[13][15] It is postulated that 5-hydroxyindoles can regenerate the active form of Vitamin E by donating an electron to the chromanoxyl radical, thus recycling this crucial membrane-bound antioxidant.[13] This synergistic relationship amplifies their protective effects against lipid peroxidation.

Caption: Workflow for assessing antioxidant activity against lipid peroxidation.

Experimental Protocol: Microsomal Lipid Peroxidation Assay

This assay evaluates the ability of a compound to inhibit iron-induced lipid peroxidation in liver microsomes, which are rich in polyunsaturated fatty acids.[13][14]

Causality: The assay's validity is based on monitoring the byproducts of lipid peroxidation. Low-level chemiluminescence, for instance, is a direct indicator of the generation of electronically excited states that arise from the recombination of lipid peroxyl radicals.[13][15] A delay or reduction in this signal in the presence of the test compound demonstrates its antioxidant capacity.

Methodology:

-

Microsome Preparation: Isolate liver microsomes from rats according to standard biochemical procedures.[14]

-

Reaction Mixture: In a reaction vessel, combine the isolated microsomes, a buffer solution, and an iron source (e.g., FeCl3) with a reductant like ascorbate to initiate the peroxidation reaction.

-

Compound Addition: Add the 5-hydroxyindoline derivative at various concentrations to the reaction mixture.

-

Monitoring Peroxidation: Measure lipid peroxidation over time. This can be done by:

-

Chemiluminescence: Using a luminometer to detect the low-level light emission. The "lag phase" before a rapid increase in chemiluminescence is a key indicator of antioxidant efficiency.[13]

-

TBARS Assay: Measuring thiobarbituric acid reactive substances (like malondialdehyde), a common byproduct of lipid peroxidation, via a colorimetric reaction.

-

-

Analysis: Compare the rate and extent of lipid peroxidation in the presence and absence of the test compound to determine its inhibitory effect.

Anti-inflammatory Activity

Derivatives of 5-hydroxyindole have also been identified as potent inhibitors of key enzymes in inflammatory pathways, suggesting their use in treating inflammatory diseases.[16][17]

Mechanism of Action: Inhibition of 5-Lipoxygenase (5-LOX)

Several 2-amino-5-hydroxyindole derivatives have been synthesized and shown to be potent inhibitors of 5-lipoxygenase (5-LOX).[16][17] 5-LOX is the crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma and allergic diseases.[17] By blocking 5-LOX, these compounds can effectively reduce the production of leukotrienes and thereby diminish the inflammatory response.

Quantitative Data: 5-LOX Inhibition

| Compound ID | Derivative Class | Inhibition Measurement | IC50 (µM) | Reference |

| 3n | 2-Amino-5-hydroxyindole-3-carboxylate | 5-LOX in leukocytes | ~0.3 | [1][16][17] |

Conclusion

The 5-hydroxyindoline core structure is a remarkably versatile scaffold that serves as a foundation for a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer, neuroprotective, antioxidant, and anti-inflammatory agents. The mechanisms underpinning these activities are diverse, ranging from the modulation of complex cell signaling pathways and inhibition of specific enzymes to the direct scavenging of reactive oxygen species. The detailed experimental protocols provided herein offer a validated framework for researchers to further explore and quantify the therapeutic potential of novel compounds based on this privileged structure. Continued investigation and structural optimization of 5-hydroxyindoline derivatives hold considerable promise for the development of next-generation therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 5-hydroxyindole causes convulsions and increases transmitter release in the CA1 region of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-apoptotic action of 5-hydroxyindole: protection of mitochondrial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indoline Scaffold: A Journey from Natural Discovery to Pharmacological Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indoline Core

The indoline scaffold, a heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring, represents a cornerstone in the architecture of a vast number of biologically active natural products and synthetic compounds.[1][2] Its history is deeply intertwined with that of its aromatic precursor, indole, which was first isolated in 1866 by Adolf von Baeyer.[1] The subsequent exploration of indole's reductive chemistry led to the emergence of the 2,3-dihydro derivative, indoline, unveiling a new class of compounds with profound chemical and biological significance.[1] This guide provides a comprehensive exploration of the discovery of indoline compounds, their diverse natural origins, and the biosynthetic pathways that construct these intricate molecules.

A Historical Perspective: From Indigo to Alkaloids

The journey into the world of indoline compounds began with early investigations into the reduction of the indole nucleus.[1] However, the true impetus for the field came from the discovery of naturally occurring alkaloids possessing the indoline core. These complex molecules, biosynthesized by a remarkable diversity of organisms, showcased a wide spectrum of potent biological activities, capturing the attention of chemists and pharmacologists alike. The isolation and structural elucidation of these natural products not only expanded our understanding of chemical diversity in nature but also laid the foundation for the development of modern synthetic methodologies and the discovery of novel therapeutic agents.[1][3]

The Cornucopia of Nature: Sources of Indoline Alkaloids

Indoline alkaloids are a testament to nature's ingenuity, found across kingdoms from terrestrial plants to marine invertebrates and fungi.[4] These compounds often serve as defense mechanisms for the producing organisms and have, in turn, become a rich source of lead compounds for drug discovery.[5]

Terrestrial Flora: A Rich Reservoir

Plants are prolific producers of a vast array of indole and indoline alkaloids, with certain families being particularly rich sources.[6]

-

Catharanthus roseus (Madagascar Periwinkle): This unassuming flowering plant is a veritable chemical factory, producing over 130 terpenoid indole alkaloids (TIAs).[7][8] Among these are the celebrated dimeric indole alkaloids, vinblastine and vincristine, which are indispensable in cancer chemotherapy.[7][9] These complex molecules are formed by the coupling of the monomeric indole alkaloids catharanthine and vindoline.[9] Other notable alkaloids from C. roseus include ajmalicine and serpentine, which possess antihypertensive properties.[7]

-

Mitragyna speciosa (Kratom): Native to Southeast Asia, the leaves of this tree are a source of numerous psychoactive indole and oxindole alkaloids.[10][11] The principal alkaloid, mitragynine, and its oxidized derivative, 7-hydroxymitragynine, are known for their complex pharmacology, exhibiting both opioid-like and stimulant effects.[10][12] The alkaloid profile of M. speciosa can vary significantly based on the geographical origin and developmental stage of the plant.[10][13]

-

Strychnos nux-vomica (Strychnine Tree): The seeds of this tree are a notorious source of the highly toxic indole alkaloids strychnine and brucine.[14][15] These compounds are potent antagonists of glycine receptors in the spinal cord, leading to convulsions and respiratory failure.[14] Despite their toxicity, extracts of S. nux-vomica have been used in traditional medicine, and the complex structure of strychnine has posed a significant challenge and milestone in the field of total synthesis.[14][16]

The Fungal Kingdom: A Realm of Structural Diversity

Fungi, particularly those from the Ascomycota phylum, are prolific producers of a diverse array of indole alkaloids, many of which exhibit potent biological activities.[17][18] Fungal indole alkaloids are often derived from tryptophan and can be categorized into several classes, including dipeptide indole alkaloids, prenylated indoles, and quinazoline-containing indoles.[17][19] Tremorgenic mycotoxins, such as the tryptoquivalines produced by Penicillium aethiopicum, are a notable group of fungal indole alkaloids that can cause tremors in vertebrates.[19] Marine-derived fungi are also a significant source of novel indole alkaloids with unique chemical structures and promising biological activities, including cytotoxic and anti-inflammatory properties.[18][20]

Marine Ecosystems: An Untapped Frontier

Marine organisms, including sponges, algae, and marine bacteria, are a rich and relatively underexplored source of novel indole and indoline alkaloids.[21][22] These marine natural products exhibit a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[21][23] Examples include the bis-indole alkaloids like dragmacidin, isolated from marine sponges, which have shown potent antibacterial and antifungal activities.[5] The unique and often complex structures of marine indole alkaloids present exciting opportunities for the discovery of new therapeutic leads.[24][25]

Biosynthesis: Nature's Molecular Assembly Line

The biosynthesis of the vast majority of indole and indoline alkaloids begins with the amino acid tryptophan.[26][27] A key intermediate in the biosynthesis of monoterpenoid indole alkaloids is strictosidine, which is formed through the Pictet-Spengler condensation of tryptamine (derived from the decarboxylation of tryptophan) and the monoterpenoid secologanin.[27][28] From this central precursor, a cascade of enzymatic reactions, including deglycosylation, cyclizations, and oxidations, leads to the incredible diversity of indole and indoline alkaloid structures observed in nature.[26][27]

Data Presentation

Table 1: Selected Naturally Occurring Indoline Alkaloids and Their Sources

| Alkaloid | Chemical Class | Natural Source(s) | Noted Biological Activity |

| Vinblastine | Bisindole | Catharanthus roseus | Anticancer[7][9] |

| Vincristine | Bisindole | Catharanthus roseus | Anticancer[7][9] |

| Mitragynine | Indole | Mitragyna speciosa | Analgesic, Psychoactive[10][12] |

| 7-Hydroxymitragynine | Oxindole | Mitragyna speciosa | Potent Opioid Agonist[10] |

| Strychnine | Indole | Strychnos nux-vomica | Neurotoxin[14][15] |

| Brucine | Indole | Strychnos nux-vomica | Toxic, less so than strychnine[14][29] |

| Tryptoquialanine | Quinazoline Indole | Penicillium aethiopicum | Tremorgenic Mycotoxin[19] |

| Dragmacidin | Bis-indole | Marine Sponges (Dragmacidon sp.) | Antibacterial, Antifungal[5] |

Experimental Protocols

Protocol: Isolation of Indoline Alkaloids from Catharanthus roseus

This protocol outlines a general procedure for the extraction and preliminary separation of indoline alkaloids from the aerial parts of Catharanthus roseus.[9][30]

1. Plant Material Preparation: a. Collect fresh aerial parts (leaves, stems) of C. roseus. b. Air-dry the plant material in the shade until brittle. c. Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction: a. Macerate the powdered plant material in methanol (or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking. b. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

3. Acid-Base Partitioning: a. Suspend the crude extract in 2% aqueous sulfuric acid. b. Filter the acidic solution to remove non-alkaloidal material. c. Basify the acidic filtrate to pH 9-10 with concentrated ammonium hydroxide. d. Partition the basified solution with dichloromethane (or chloroform) in a separatory funnel. e. Collect the organic layer containing the crude alkaloid fraction. f. Repeat the partitioning step three times. g. Combine the organic layers and dry over anhydrous sodium sulfate. h. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

4. Chromatographic Separation: a. Subject the crude alkaloid extract to column chromatography over silica gel. b. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing under UV light and with Dragendorff's reagent. d. Pool fractions with similar TLC profiles. e. Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

5. Characterization: a. Characterize the purified compounds using spectroscopic techniques such as UV-Vis, FT-IR, Mass Spectrometry, and NMR (¹H, ¹³C, COSY, HMQC, HMBC) to elucidate their structures.

Conclusion and Future Perspectives

The discovery of indoline compounds, from their initial identification in complex natural products to their current status as privileged scaffolds in medicinal chemistry, highlights a remarkable journey of scientific exploration.[1][2] Nature continues to be an unparalleled source of novel indoline alkaloids with diverse and potent biological activities.[31][32] The ongoing exploration of biodiversity, particularly in unique environments such as marine ecosystems and the fungal kingdom, promises the discovery of new chemical entities.[18][21] Advances in analytical techniques and synthetic methodologies will undoubtedly accelerate the isolation, characterization, and development of these natural treasures into the next generation of therapeutic agents.[33][34]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kronika.ac [kronika.ac]

- 10. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 11. Exploring the Chemistry of Alkaloids from Malaysian Mitragyna speciosa (Kratom) and the Role of Oxindoles on Human Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitragynine - Wikipedia [en.wikipedia.org]

- 13. Metabolite and Molecular Characterization of Mitragyna speciosa Identifies Developmental and Genotypic Effects on Monoterpene Indole and Oxindole Alkaloid Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Strychnine - Wikipedia [en.wikipedia.org]

- 16. jbclinpharm.org [jbclinpharm.org]

- 17. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Indole alkaloid marine natural products: an established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects | Semantic Scholar [semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 27. m.youtube.com [m.youtube.com]

- 28. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 29. pharmacy180.com [pharmacy180.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of 2,3-dihydro-1H-indol-5-ol and Its Derivatives in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-indol-5-ol, also known as 5-hydroxyindoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As a saturated analog of the crucial neurotransmitter precursor 5-hydroxyindole, this moiety and its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of 5-hydroxyindoline and related 5-hydroxyindole derivatives. We will delve into their multifaceted roles as anticancer, anti-inflammatory, and neuroprotective agents, exploring their interactions with key biological targets and modulation of critical signaling pathways. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and data visualizations to empower researchers and drug development professionals in their exploration of this promising class of compounds.

The 5-Hydroxyindole Scaffold: A Foundation for Diverse Bioactivity

The 5-hydroxyindole nucleus is a fundamental component of many endogenous molecules, most notably the neurotransmitter serotonin (5-hydroxytryptamine).[1] Its inherent ability to participate in various biological interactions has driven extensive research into the synthesis and therapeutic application of its derivatives.[1][2][3] The reduction of the indole to an indoline ring, as in this compound, alters the electronic and conformational properties of the molecule, offering a distinct yet related pharmacological profile. While much of the existing research has focused on the broader class of 5-hydroxyindoles, the principles and observed activities provide a strong foundation for understanding the potential of 5-hydroxyindoline itself.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

A growing body of evidence highlights the potential of 5-hydroxyindole derivatives as promising anticancer agents, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[1]

Cytotoxicity in Cancer Cell Lines

Studies have demonstrated the dose-dependent cytotoxic effects of 5-hydroxyindole derivatives. For instance, certain 5-hydroxyindole-3-carboxylic acid and ester derivatives have shown significant activity against breast cancer cell lines.[4]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 5d | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 |

| 5a | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 |

| 5l | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 |

| 3n | 2-Amino-5-hydroxyindole-3-carboxylate | Polymorphonuclear Leukocytes (5-LO inhibition) | ~0.3 |

Table 1: In vitro anticancer and anti-inflammatory activity of selected 5-hydroxyindole derivatives.[1]

Modulation of Key Signaling Pathways

The anticancer effects of 5-hydroxyindole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[1] These pathways regulate cell survival, proliferation, and apoptosis.

Figure 1: Simplified overview of PI3K/Akt/mTOR and MAPK pathway modulation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound or derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory and Antioxidant Properties

5-hydroxyindole derivatives have demonstrated significant anti-inflammatory and antioxidant activities, suggesting their potential in treating inflammatory diseases.[3]

Inhibition of Inflammatory Enzymes

One of the key mechanisms of anti-inflammatory action is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Certain 2-amino-5-hydroxyindole derivatives have been shown to be potent inhibitors of human 5-LOX.[1]

Antioxidant and Neuroprotective Effects

The 5-hydroxyindole scaffold possesses inherent antioxidant properties. 5-hydroxyindole has been shown to protect against oxidative stress-induced mitochondrial dysfunction and apoptosis.[5] Furthermore, recent studies have highlighted the role of hydroxyindoles as inhibitors of ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegenerative diseases.[6][7] Interestingly, while 5-hydroxyindole itself showed some protective effects, other isomers like 3-hydroxyindole were found to be more potent inhibitors of ferroptosis, suggesting a structure-activity relationship.[7]

Experimental Protocol: Intracellular ROS Detection

The measurement of intracellular reactive oxygen species (ROS) is a common method to assess oxidative stress. The DCFH-DA assay is a widely used method for this purpose.

Materials:

-

Cells of interest

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Culture: Culture cells to the desired confluency in appropriate plates.

-

Compound Incubation: Treat cells with the 5-hydroxyindoline derivative for a specified time.

-

DCFH-DA Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Induction of Oxidative Stress (Optional): After loading, cells can be treated with an ROS-inducing agent (e.g., H2O2) in the presence of the test compound.

-

Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Neuromodulatory Activities: Interacting with Key Receptors

The structural similarity of 5-hydroxyindoline to serotonin suggests its potential to interact with various neurotransmitter receptors.

Serotonergic and Dopaminergic Systems

Derivatives of 5-hydroxyindole have been investigated for their activity at serotonin (5-HT) and dopamine receptors.[8][9] The affinity and functional activity (agonist, antagonist, or partial agonist) are highly dependent on the specific substitutions on the indole or indoline ring. For example, roxindole, a 5-hydroxyindole derivative, acts as a potent and selective agonist of presynaptic dopamine autoreceptors and also interacts with the 5-HT1A receptor.[10]

Modulation of Other Receptors

Beyond the classical monoamine receptors, 5-hydroxyindole has been shown to activate α7 nicotinic acetylcholine receptors and act on intestinal L-type calcium channels.[11] This broad receptor activity profile suggests that 5-hydroxyindoline and its derivatives could have complex pharmacological effects in the central nervous system and peripheral tissues.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor)

-

Radiolabeled ligand (e.g., [3H]-spiperone)

-

Unlabeled test compound (5-hydroxyindoline derivative)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50, from which the Ki (inhibition constant) can be calculated.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways in cancer and inflammation, coupled with their antioxidant and neuroprotective properties, underscores their therapeutic potential. Furthermore, their interactions with a range of neurotransmitter receptors highlight their promise for the development of novel central nervous system agents.

Future research should focus on elucidating the specific structure-activity relationships that govern the diverse pharmacological profiles of 5-hydroxyindoline derivatives. A more detailed investigation into the in vivo efficacy and safety of lead compounds is also warranted. The experimental protocols and mechanistic insights provided in this guide aim to facilitate these endeavors, ultimately paving the way for the development of novel therapeutics based on this privileged scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 8. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acnp.org [acnp.org]

- 10. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Indanol (CAS 1470-94-6) for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Core Properties, Safety, and Applications of 5-Indanol Document ID: TG-1470946-202601

Introduction and Scope

This technical guide provides a comprehensive overview of 5-Indanol (CAS No. 1470-94-6), a key chemical intermediate and research compound. Also known by synonyms such as 5-Hydroxyindan, it is a hydroxylated derivative of indane, belonging to the phenol class of organic compounds.[1][2] This document moves beyond a simple data sheet to offer an in-depth analysis of its physicochemical properties, a critical evaluation of its safety profile and handling protocols, and an exploration of its applications in drug discovery and biochemical research, grounded in mechanistic insights. The objective is to equip researchers with the necessary technical knowledge and field-proven insights to handle and utilize 5-Indanol safely and effectively.

The core value of 5-Indanol in a research context lies in its dual functionality: the reactive phenolic hydroxyl group and the bicyclic indane scaffold. This structure makes it a valuable starting material for more complex molecules and a subject of study for its own biological activities.[3] This guide will detail its role as a precursor in antibiotic synthesis and its action as a weak inhibitor of the metalloenzyme tyrosinase, providing the scientific causality behind these functions.

Section 1: Physicochemical Properties and Molecular Identifiers

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research. These parameters dictate solvent selection, reaction conditions, and storage requirements. 5-Indanol is a light brown or gray-brown solid under standard conditions.[1] Its key properties are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [4][5][6] |

| Molecular Weight | 134.18 g/mol | [4][5][6] |

| Appearance | Light brown or gray-brown solid | [1][7] |

| Melting Point | 51-55 °C | [5][6] |

| Boiling Point | 255 °C (at 760 mmHg) | [5][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [5][6] |

| Water Solubility | 6.3 g/L | [4] |

| InChI Key | PEHSSTUGJUBZBI-UHFFFAOYSA-N | [5][6] |

| SMILES | C1CC2=C(C1)C=C(C=C2)O | [1] |

Section 2: Safety Profile, Hazard Analysis, and Toxicology

5-Indanol is classified as a hazardous substance, primarily due to its acute dermal toxicity. Adherence to stringent safety protocols is not merely procedural but is a critical control measure to prevent toxic exposure. The Globally Harmonized System (GHS) classification provides a universally understood framework for its hazards.

GHS Hazard and Precautionary Statements

The primary danger associated with 5-Indanol is acute toxicity if it comes into contact with the skin.[5][6] This necessitates the use of robust personal protective equipment (PPE) and careful handling to prevent any skin exposure.

| GHS Classification | Code | Description |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H311 | Toxic in contact with skin.[4][5][6] |

| H315 | Causes skin irritation.[4] | |

| H319 | Causes serious eye irritation.[4] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4] | |

| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse. | |

| P405 | Store locked up.[4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Toxicological Data

Quantitative toxicological data underscores the GHS classification. The LD50 (Lethal Dose, 50%) values indicate the dose required to be fatal to half the members of a tested population. The significant difference between the oral and dermal LD50 values highlights that dermal absorption is the most critical route of exposure and presents the highest risk.

| Route of Exposure | Species | LD50 Value | Remarks | Source |

| Dermal | Rabbit | 450 mg/kg | [4] | |

| Oral | Rat | 3,250 mg/kg | [4] |

Incompatible Materials and Storage

Chemical stability and reactivity are key to safe storage. 5-Indanol should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[4] It must be stored locked up, accessible only to authorized personnel.[4] Incompatible materials that must be avoided include:

-

Strong oxidizing agents

-

Acid chlorides

-

Acid anhydrides[4]

Section 3: Applications in Research and Drug Development

The utility of 5-Indanol in a research setting is primarily as a synthetic building block and as a tool compound for biochemical assays.

Intermediate in Antibiotic Synthesis

A significant application of 5-Indanol is its use as a key reagent in the preparation of Indanyl carbenicillin.[3] Carbenicillin is a β-lactam antibiotic, but its oral bioavailability is poor. The synthesis of an indanyl ester prodrug dramatically improves its absorption from the gastrointestinal tract. In the body, esterases cleave the indanyl group, releasing the active carbenicillin antibiotic. This is a classic prodrug strategy, where the bulky, lipophilic indanyl moiety, derived from 5-Indanol, facilitates passage across biological membranes.

Modulator of Tyrosinase Activity

5-Indanol is reported to be a weak inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3] This positions it as a reference compound in the study of skin pigmentation and the development of novel depigmenting agents.

Mechanism of Action Context: Tyrosinase is a copper-containing metalloenzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] This is the rate-limiting step in the production of melanin. Phenolic compounds are a major class of tyrosinase inhibitors. Their mechanism often involves two key interactions:

-

Competitive Inhibition: The phenolic structure can mimic the natural substrate (L-tyrosine), allowing it to bind to the enzyme's active site but without undergoing a reaction, thereby blocking the substrate from binding.[3][4]

-

Copper Chelation: The hydroxyl groups on the phenolic ring can chelate the copper ions (Cu²⁺) within the enzyme's active site.[4] Since these copper ions are essential for the enzyme's catalytic activity, chelating them effectively inactivates the enzyme.

As a phenol, 5-Indanol likely exerts its weak inhibitory effect through these mechanisms. Its relative weakness compared to other inhibitors (like kojic acid or other flavonoids) can be attributed to its specific stereoelectronic properties, such as the number and position of its single hydroxyl group.[8]

Diagram 1: The Melanin Biosynthesis Pathway This diagram illustrates the central role of tyrosinase in converting L-tyrosine into precursors for melanin production, highlighting the step targeted by inhibitors like 5-Indanol.

References

- 1. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 2. osha.com [osha.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances [mdpi.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 8. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 5-Hydroxyindoline: A Technical Guide to Potential Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxyindoline scaffold is a privileged structure in medicinal chemistry, forming the core of the essential neurotransmitter serotonin and a variety of other biologically active molecules.[1] Its inherent capacity for diverse molecular interactions has catalyzed significant research into its therapeutic potential. This technical guide provides a comprehensive analysis of the known and potential therapeutic targets of 5-hydroxyindoline, moving beyond a simple catalog of interactions to explain the causal biochemistry and provide actionable experimental frameworks for future research. We will explore its role as a modulator of key enzymes and receptors implicated in neurological disorders, its neuroprotective capabilities via antioxidant pathways, and its influence on gastrointestinal function. This document is designed to serve as a foundational resource for scientists dedicated to translating the chemical promise of 5-hydroxyindoline into novel therapeutic strategies.

Introduction: The 5-Hydroxyindoline Core Structure